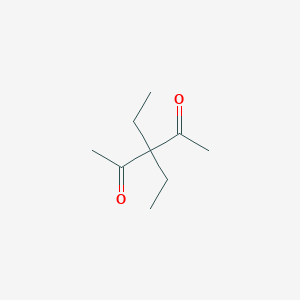

3,3-Diethylpentane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15119-66-1 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3,3-diethylpentane-2,4-dione |

InChI |

InChI=1S/C9H16O2/c1-5-9(6-2,7(3)10)8(4)11/h5-6H2,1-4H3 |

InChI Key |

AVNABQMXUUJVKY-UHFFFAOYSA-N |

SMILES |

CCC(CC)(C(=O)C)C(=O)C |

Canonical SMILES |

CCC(CC)(C(=O)C)C(=O)C |

Other CAS No. |

15119-66-1 |

Origin of Product |

United States |

Methodological & Application

Application Notes and Protocols: 3,3-Diethylpentane-2,4-dione as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,3-diethylpentane-2,4-dione as a versatile precursor for the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. The protocols detailed below are based on established cyclocondensation reactions of 1,3-dicarbonyl compounds.

Introduction

This compound is a symmetrically substituted β-diketone. The presence of two electrophilic carbonyl carbons separated by a methylene group makes it an ideal substrate for cyclocondensation reactions with binucleophilic reagents. This reactivity allows for the construction of a variety of five- and six-membered heterocyclic rings, including pyrazoles, isoxazoles, and pyrimidines, which are prevalent in many pharmacologically active compounds. The diethyl substitution at the central carbon atom can impart increased lipophilicity and unique steric properties to the resulting heterocyclic molecules, potentially influencing their biological activity and pharmacokinetic profiles.

Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a classical and efficient method for the synthesis of pyrazoles.[1][2][3][4] The reaction of this compound with hydrazine hydrate is expected to yield 4,4-diethyl-3,5-dimethyl-1H-pyrazole.

Experimental Protocol: Synthesis of 4,4-Diethyl-3,5-dimethyl-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate (80% solution) or Hydrazine sulfate[1]

-

Ethanol[4]

-

Glacial acetic acid (optional, as catalyst)[3]

-

Sodium hydroxide (if using hydrazine sulfate)[1]

-

Ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. An exothermic reaction may be observed. For a more controlled reaction, hydrazine sulfate (1.0 eq) dissolved in an aqueous solution of sodium hydroxide can be used.[1]

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[3]

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent such as ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

The crude 4,4-diethyl-3,5-dimethyl-1H-pyrazole can be purified by recrystallization or column chromatography.

Data Summary: Pyrazole Synthesis

| Precursor | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Acetylacetone | Hydrazine Sulfate/NaOH | Water | - | 15 | 1.5 | 77-81[1] |

| Acetylacetone | Hydrazine Hydrate | Ethanol | - | Reflux (approx. 78) | 1 | High |

| This compound | Hydrazine Hydrate | Ethanol | Acetic Acid (cat.) | Reflux (approx. 78) | 2-4 | Estimated High |

Note: Yield for the diethyl-substituted pyrazole is an estimation based on analogous reactions.

Caption: Synthesis of 4,4-diethyl-3,5-dimethyl-1H-pyrazole.

Synthesis of Substituted Isoxazoles

The reaction of β-dicarbonyl compounds with hydroxylamine hydrochloride is a standard method for the preparation of isoxazoles.[5] This reaction with this compound is anticipated to produce 4,4-diethyl-3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of 4,4-Diethyl-3,5-dimethylisoxazole

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or other mild base

-

Ethanol or a similar polar solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water to the flask. The sodium acetate acts as a base to liberate free hydroxylamine.

-

The reaction mixture is stirred at room temperature or gently heated to reflux for 2-6 hours, with reaction progress monitored by TLC.

-

Upon completion, the mixture is cooled, and the ethanol is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

After solvent evaporation, the crude 4,4-diethyl-3,5-dimethylisoxazole is obtained and can be purified by distillation or column chromatography.

Data Summary: Isoxazole Synthesis

| Precursor | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Acetylacetone | Hydroxylamine HCl | Not specified | Not specified | Not specified | Not specified | 16.39[5] |

| Aromatic Aldehyde, Ethyl Acetoacetate | Hydroxylamine HCl | Gluconic acid aq. sol. | - | Not specified | Not specified | High |

| This compound | Hydroxylamine HCl | Ethanol/Water | Sodium Acetate | Reflux (approx. 78) | 2-6 | Estimated High |

Note: Yield for the diethyl-substituted isoxazole is an estimation based on analogous reactions.

Caption: Synthesis of 4,4-diethyl-3,5-dimethylisoxazole.

Synthesis of Substituted Pyrimidines and Thiopyrimidines

The condensation of 1,3-dicarbonyl compounds with urea or thiourea provides access to pyrimidinone and pyrimidinethione derivatives, respectively.[6] This reaction is a variation of the Biginelli reaction.[7] The reaction of this compound with urea is expected to yield 5,5-diethyl-4,6-dimethylpyrimidin-2(1H)-one, and with thiourea, 5,5-diethyl-4,6-dimethylpyrimidine-2(1H)-thione.

Experimental Protocol: Synthesis of 5,5-Diethyl-4,6-dimethylpyrimidin-2(1H)-one or -thione

Materials:

-

This compound

-

Urea or Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid or other acid catalyst

-

Sodium hydroxide solution for neutralization

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and urea or thiourea (1.2 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in water and neutralized with a sodium hydroxide solution, which may cause the product to precipitate.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

If no precipitate forms, the aqueous solution is extracted with a suitable organic solvent. The organic extracts are then dried and concentrated.

-

Purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Data Summary: Pyrimidine/Thiopyrimidine Synthesis

| Precursor | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl Acetoacetate, Aldehyde | Urea | Ethanol | Acid | Reflux | 1 | 66-91[8] |

| Ethyl Acetoacetate | Thiourea | Methanol | Sodium Methoxide | Reflux | 8 | 69-84[9] |

| This compound | Urea/Thiourea | Ethanol | HCl (cat.) | Reflux | 4-8 | Estimated Moderate-High |

Note: Yield for the diethyl-substituted pyrimidine derivatives is an estimation based on analogous reactions.

Caption: General synthesis of pyrimidin(ethi)ones.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of biologically relevant heterocyclic compounds. The straightforward cyclocondensation reactions with common binucleophiles provide efficient routes to substituted pyrazoles, isoxazoles, and pyrimidines. The protocols provided herein serve as a guide for researchers to explore the synthesis and potential applications of these novel heterocyclic derivatives in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields for these specific substrates.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Application Note and Protocol: Synthesis of 3,3-diethyl-2,4-pyridinedione Derivatives

Abstract

This document provides a detailed protocol for the synthesis of 3,3-diethyl-2,4-pyridinedione derivatives, a class of compounds with potential applications in medicinal chemistry and drug development. The synthesis is based on the C-alkylation of a 2,4-pyridinedione precursor. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyridinedione scaffolds are present in a variety of biologically active compounds. Modifications of the pyridinedione ring, such as alkylation, can lead to derivatives with diverse pharmacological properties. For instance, some pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target in cancer therapy.[1] This protocol details a method for the synthesis of 3,3-diethyl-2,4-pyridinedione, a specific derivative that can serve as a building block for more complex molecules. The synthetic strategy involves the dialkylation of the active methylene group at the C-3 position of the 2,4-pyridinedione ring.

Experimental Protocol: Synthesis of 3,3-diethyl-2,4-pyridinedione

This protocol describes the synthesis of 3,3-diethyl-2,4-pyridinedione from 2,4-pyridinedione via a base-mediated dialkylation.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2,4-Pyridinedione | Reagent | Sigma-Aldrich |

| Sodium Ethoxide | Reagent | Sigma-Aldrich |

| Ethyl Iodide | Reagent | Sigma-Aldrich |

| Anhydrous Ethanol | ACS Grade | Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

| Saturated aq. NH₄Cl | ||

| Saturated aq. NaCl | ||

| Anhydrous MgSO₄ | ||

| Dichloromethane | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

Reaction Parameters:

| Parameter | Value |

| Starting Material | 2,4-Pyridinedione (1.0 eq) |

| Base | Sodium Ethoxide (2.2 eq) |

| Alkylating Agent | Ethyl Iodide (2.5 eq) |

| Solvent | Anhydrous Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 12-24 hours |

Procedure:

-

Reaction Setup:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-pyridinedione (e.g., 5.0 g, 45.0 mmol).

-

Add anhydrous ethanol (100 mL) to the flask.

-

Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (e.g., 6.74 g, 99.0 mmol) portion-wise to the stirred suspension.[2][3] The mixture may become a clear solution as the sodium salt of the pyridinedione forms.

-

-

Alkylation:

-

To the resulting solution, add ethyl iodide (e.g., 14.0 g, 90.0 mmol) dropwise via a dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add distilled water (100 mL) and diethyl ether (100 mL).

-

Carefully neutralize the aqueous layer by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution until the pH is approximately 7.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with saturated aqueous sodium chloride (brine) (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.[4][5] A gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) is a suggested starting point for the elution.

-

Combine the fractions containing the desired product (as identified by TLC) and remove the solvent under reduced pressure to yield the purified 3,3-diethyl-2,4-pyridinedione.

-

Synthetic Workflow

Caption: Synthetic workflow for 3,3-diethyl-2,4-pyridinedione.

Expected Results and Characterization

The final product, 3,3-diethyl-2,4-pyridinedione, is expected to be a solid or a viscous oil. The following are predicted analytical data based on typical values for similar structures.

Table of Predicted Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.20-7.30 (d, 1H, H-6), 6.10-6.20 (d, 1H, H-5), 2.00-2.15 (q, 4H, 2 x -CH₂CH₃), 0.80-0.95 (t, 6H, 2 x -CH₂CH₃), ~8.0 (br s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~180 (C=O, C-2), ~175 (C=O, C-4), ~140 (C-6), ~105 (C-5), ~60 (C-3), ~30 (-CH₂CH₃), ~8 (-CH₂CH₃).[6][7][8][9][10] |

| Mass Spec. (ESI+) | Expected m/z: [M+H]⁺, [M+Na]⁺.[11][12][13][14][15] |

Discussion

The described protocol provides a general method for the synthesis of 3,3-diethyl-2,4-pyridinedione. The choice of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group at the C-3 position, enabling the subsequent nucleophilic attack on ethyl iodide.[2] The reaction is performed under reflux to ensure a reasonable reaction rate. It is important to carry out the reaction under anhydrous conditions to prevent the decomposition of the sodium ethoxide.

The work-up procedure is designed to remove the inorganic salts and isolate the organic product. Purification by column chromatography is a standard and effective method for obtaining the product in high purity. The expected spectroscopic data can be used to confirm the structure of the synthesized compound.

The synthesized 3,3-diethyl-2,4-pyridinedione and its derivatives can be further evaluated for their biological activities, for example, as potential kinase inhibitors or in other therapeutic areas where pyridinedione scaffolds have shown promise.[1][16][17][18]

References

- 1. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alkimia.co.in [alkimia.co.in]

- 3. Sodium ethoxide: Application and Preparation_Chemicalbook [chemicalbook.com]

- 4. US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. mdpi.com [mdpi.com]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. Investigating Therapeutic Protein Structure with Diethylpyro-carbonate Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass Spectrometry-Driven Epitope Mapping: Application of Diethylpyrocarbonate Covalent Labeling for the Immunotherapeutic Target Programmed Cell Death Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Application Notes: Solvent-Free Thioacetalization using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Diethylpentane-2,4-dione

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-diethylpentane-2,4-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the dialkylation of pentane-2,4-dione (acetylacetone).

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | - Incomplete reaction. - Formation of mono-alkylated byproduct (3-ethylpentane-2,4-dione). - Competing O-alkylation. - Hydrolysis of the starting material or product. | - Increase reaction time or temperature. - Use a stronger base to facilitate the second alkylation.[1] - Employ a less polar, aprotic solvent. - Ensure anhydrous conditions and use a non-hydrolytic workup. |

| Presence of Mono-alkylated Impurity | - Insufficient amount of alkylating agent. - Reaction time is too short. - Base is not strong enough to deprotonate the mono-alkylated intermediate effectively. | - Use a molar excess of the ethylating agent (e.g., ethyl iodide or ethyl bromide). - Increase the reaction time to drive the reaction to completion. A shorter reflux period may favor mono-alkylation.[2] - Consider using a stronger base for the second alkylation step, such as potassium tert-butoxide.[1] |

| Formation of O-Alkylated Byproducts | - Use of polar protic solvents. - Use of certain bases. | - Use aprotic solvents like acetone, THF, or DMF.[3] - The choice of base and solvent can influence the C/O alkylation ratio. Potassium carbonate is a commonly used base for C-alkylation.[2] |

| Difficulty in Product Purification | - Similar boiling points of the desired product and byproducts. | - Isolate the product as a copper complex. The C-alkylated product can be selectively complexed, separated, and then decomplexed to yield the pure product. - Utilize column chromatography for separation. |

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the dialkylation of pentane-2,4-dione (acetylacetone) using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.

Q2: How can I favor the formation of the dialkylated product over the mono-alkylated one?

A2: To favor dialkylation, you can:

-

Use at least two equivalents of the ethylating agent.

-

Employ a sufficiently strong base to deprotonate the mono-alkylated intermediate for the second alkylation. A stepwise approach with a stronger base for the second alkylation may be beneficial.[1]

-

Increase the reaction time.[2]

Q3: What is the difference between C-alkylation and O-alkylation, and how can I promote C-alkylation?

A3: The enolate of pentane-2,4-dione is an ambident nucleophile, meaning it can be alkylated at the central carbon (C-alkylation) to form the desired dione or at one of the oxygen atoms (O-alkylation) to form an enol ether. To promote C-alkylation, it is generally recommended to use:

Q4: What are the recommended reaction conditions for synthesizing this compound?

| Parameter | Recommended Condition | Notes |

| Starting Material | Pentane-2,4-dione | |

| Alkylating Agent | Ethyl iodide or Ethyl bromide | Use at least 2 molar equivalents. |

| Base | Anhydrous Potassium Carbonate | A common and effective base for C-alkylation.[2] Stronger bases like potassium tert-butoxide could be explored to improve dialkylation.[1] |

| Solvent | Acetone or other aprotic solvents | Acetone is used in the synthesis of the methyl analog.[2] |

| Temperature | Reflux | The reaction is typically heated to drive it to completion.[2] |

| Reaction Time | 4.5 - 20 hours | Reaction time needs to be optimized. Longer times favor dialkylation.[2] |

Q5: How can I purify the final product?

A5: Purification can be challenging due to the presence of the mono-alkylated byproduct. A suggested method involves the formation of a copper(II) complex. The desired this compound, being a β-dicarbonyl compound, will form a stable chelate with copper(II) ions, which can then be isolated. Subsequent treatment with a strong acid will decompose the complex and release the pure product. Distillation can also be employed for purification.

Experimental Protocols

Key Experiment: Synthesis of this compound (Adapted from the synthesis of 3-methylpentane-2,4-dione[2])

Materials:

-

Pentane-2,4-dione

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate

-

Acetone (anhydrous)

-

Petroleum ether

-

Hydrochloric acid (for purification via copper complex)

-

Copper(II) acetate (for purification)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine pentane-2,4-dione, anhydrous potassium carbonate, and anhydrous acetone.

-

Addition of Alkylating Agent: While stirring, add at least two molar equivalents of ethyl iodide to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 10-20 hours) to promote dialkylation. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Wash the solid residue with acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

-

Purification (Option 1 - Distillation): Distill the crude product under reduced pressure to isolate this compound.

-

Purification (Option 2 - via Copper Complex):

-

Dissolve the crude product in a suitable solvent.

-

Add an aqueous solution of copper(II) acetate to form the copper complex of any remaining C-alkylated diones.

-

Isolate the precipitated copper complex by filtration.

-

Suspend the copper complex in a biphasic system of an organic solvent (e.g., ether or dichloromethane) and dilute hydrochloric acid.

-

Stir vigorously until the complex decomposes.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

-

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Troubleshooting logic for optimizing the synthesis.

References

Technical Support Center: Regioselective Alkylation

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the separation and control of C-alkylation versus O-alkylation products in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are C- and O-alkylation, and why is controlling the regioselectivity important?

In the alkylation of enolates, which are ambident nucleophiles, the reaction can occur at two different sites: the α-carbon, leading to a C-alkylated product, or the oxygen atom, resulting in an O-alkylated product (an enol ether).[1][2] Controlling this regioselectivity is crucial in organic synthesis as it determines the final structure of the molecule, which is fundamental in the development of new drugs and functional materials. The desired product is often exclusively the C-alkylated or O-alkylated isomer.

Q2: What are the main factors that influence whether C- or O-alkylation occurs?

Several factors govern the outcome of an enolate alkylation reaction.[3][4] These include:

-

The nature of the electrophile: Governed by the Hard and Soft Acids and Bases (HSAB) principle.

-

The solvent system used: Protic versus aprotic solvents play a significant role.[5][6]

-

The counterion of the enolate: The size and coordinating ability of the metal cation are important.[7][8]

-

The reaction temperature and time: These factors determine whether the reaction is under kinetic or thermodynamic control.[9][10]

Q3: How does the Hard and Soft Acids and Bases (HSAB) principle apply to enolate alkylation?

The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[11][12] In an enolate, the oxygen atom is a hard nucleophilic center, while the α-carbon is a soft nucleophilic center.

-

Hard electrophiles (e.g., alkyl sulfates, sulfonates, and oxonium ions) are hard acids and will preferentially react with the hard oxygen atom, leading to O-alkylation .[13]

-

Soft electrophiles (e.g., alkyl iodides and bromides) are soft acids and will favor reaction with the soft carbon atom, resulting in C-alkylation .[13]

Q4: What is the difference between kinetic and thermodynamic control in enolate alkylation?

Kinetic and thermodynamic control refer to the conditions that favor the formation of a specific product based on the reaction pathway.

-

Kinetic control is achieved under conditions where the reaction is rapid and irreversible, favoring the product that is formed the fastest.[10] For enolate alkylation, O-alkylation is often the kinetically favored pathway due to the higher negative charge density on the oxygen atom.[3] Conditions for kinetic control typically include the use of a strong, sterically hindered base at low temperatures with short reaction times.[9]

-

Thermodynamic control is established under conditions that allow the reaction to be reversible, leading to the most stable product.[9][10] C-alkylated products are generally more thermodynamically stable.[3] Thermodynamic control is favored by using a weaker base, higher temperatures, and longer reaction times.[9]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Predominance of O-alkylation product when C-alkylation is desired. | The electrophile may be too "hard". | Switch to a softer electrophile. For example, use an alkyl iodide or bromide instead of a tosylate or sulfate.[13] |

| The solvent may be favoring O-alkylation. | Use a protic solvent (e.g., an alcohol) to solvate the oxygen atom of the enolate, thereby hindering its nucleophilicity and promoting C-alkylation.[5] | |

| The counterion may be too large and non-coordinating. | Use a lithium base (e.g., LDA) to form a lithium enolate. The small lithium cation will coordinate more tightly with the oxygen, reducing its reactivity and favoring C-alkylation.[7] | |

| A mixture of C- and O-alkylation products is obtained. | The reaction conditions are not selective enough. | To favor C-alkylation, ensure thermodynamic control: use a weaker base, higher temperature, and longer reaction time. To favor O-alkylation, ensure kinetic control: use a strong, bulky base at low temperature with a short reaction time.[9] |

| Low yield of the desired alkylated product. | The enolate may not be forming efficiently. | Use a stronger base to ensure complete deprotonation. For example, if using an alkoxide, consider switching to LDA.[14] |

| The alkylating agent is not reactive enough. | Use a more reactive alkylating agent, such as an alkyl iodide instead of an alkyl chloride.[15] | |

| Side reactions, such as polyalkylation, may be occurring. | Use a stoichiometric amount of the alkylating agent and add it slowly to the enolate solution. |

Quantitative Data Summary

The following table summarizes the general effects of various reaction parameters on the C- vs. O-alkylation ratio. The ratios are illustrative and can vary significantly based on the specific substrates and exact conditions.

| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | General C/O Ratio Trend |

| Electrophile | Soft (e.g., CH₃I) | Hard (e.g., (CH₃)₂SO₄) | C > O for soft electrophiles; O > C for hard electrophiles |

| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMSO, HMPA) | C > O in protic solvents; O > C in polar aprotic solvents[16] |

| Counterion | Small, coordinating (e.g., Li⁺) | Large, non-coordinating (e.g., K⁺) | C > O with Li⁺; O > C with K⁺[17] |

| Control | Thermodynamic (High temp, long time) | Kinetic (Low temp, short time) | C > O under thermodynamic control; O > C under kinetic control |

Experimental Protocols

General Protocol for C-Alkylation (Thermodynamic Control)

-

Enolate Formation: To a solution of the carbonyl compound in a suitable solvent (e.g., ethanol), add a slight excess of a relatively weak base (e.g., sodium ethoxide).

-

Equilibration: Stir the mixture at room temperature or slightly elevated temperature for an extended period (e.g., several hours) to allow the enolate to equilibrate to the thermodynamically more stable form.

-

Alkylation: Add the soft alkylating agent (e.g., an alkyl iodide) to the enolate solution.

-

Reaction: Continue stirring at the elevated temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction with an aqueous solution (e.g., ammonium chloride), and extract the product with an organic solvent.

-

Purification: Purify the C-alkylated product by column chromatography, distillation, or recrystallization.

General Protocol for O-Alkylation (Kinetic Control)

-

Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbonyl compound in a dry aprotic solvent (e.g., THF).

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) to the cooled carbonyl solution.

-

Alkylation: After a short period of enolate formation (e.g., 30 minutes), add the hard alkylating agent (e.g., a dialkyl sulfate or a trialkyloxonium salt).

-

Reaction: Allow the reaction to proceed at the low temperature for a short duration (e.g., 1-2 hours).

-

Work-up: Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and allow the mixture to warm to room temperature. Extract the product with an organic solvent.

-

Purification: Purify the O-alkylated product (enol ether) by column chromatography or distillation.

Visualizations

Caption: Factors influencing the regioselectivity of C- versus O-alkylation.

Caption: General experimental workflow for enolate alkylation.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]

- 3. pharmaxchange.info [pharmaxchange.info]

- 4. Video: Regioselective Formation of Enolates [jove.com]

- 5. pharmaxchange.info [pharmaxchange.info]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 8. Alkali metal counterion control of enolate protonation stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]

- 10. fiveable.me [fiveable.me]

- 11. mlsu.ac.in [mlsu.ac.in]

- 12. HSAB theory - Wikipedia [en.wikipedia.org]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. fiveable.me [fiveable.me]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 17. m.youtube.com [m.youtube.com]

Validation & Comparative

A Comparative Guide to the Chelating Abilities of β-Diketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating abilities of various β-diketones, supported by experimental data. The information presented is intended to assist researchers in selecting appropriate chelating agents for applications in drug development, catalysis, and analytical chemistry.

Introduction to β-Diketone Chelators

β-Diketones are organic compounds characterized by two carbonyl groups separated by a methylene group. They exist in a tautomeric equilibrium between the keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding.[1] Upon deprotonation, the resulting enolate anion acts as a bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions.[2][3] The stability of these metal complexes is a key parameter in determining their suitability for various applications, including as drug delivery agents, catalysts, and analytical reagents.[4]

Quantitative Comparison of Chelating Abilities

The chelating ability of a β-diketone is quantitatively expressed by the stability constant (log β) of its metal complex. A higher log β value indicates a more stable complex and, consequently, a stronger chelating ability.[5][6] The following table summarizes the overall stability constants (log β) for complexes of common β-diketones with various metal ions.

| β-Diketone | Metal Ion | log β₁ | log β₂ | log β₃ | Solvent System | Reference(s) |

| Acetylacetone (acac) | Cu(II) | 8.2 | 14.8 | - | 50% aq. dioxane | [1] |

| Cr(III) | - | - | 23.5 | 50% aq. ethanol | [7] | |

| Fe(III) | 11.4 | 21.3 | 26.7 | 50% aq. ethanol | [7] | |

| Benzoylacetone (bac) | Cu(II) | 9.5 | 17.6 | - | 75% aq. dioxane | [1][7] |

| Cr(III) | - | - | 26.4 | 50% aq. ethanol | [7] | |

| Fe(III) | 12.1 | 22.8 | 28.3 | 50% aq. ethanol | [7] | |

| Dibenzoylmethane (dbm) | Cu(II) | 10.5 | 20.0 | - | 75% aq. dioxane | [8] |

| Ni(II) | 9.8 | 18.2 | - | Not Specified | [8] | |

| Thenoyltrifluoroacetone (tta) | Cu(II) | - | 13.1 | - | Not Specified | [8] |

| Ni(II) | - | 10.8 | - | Not Specified | [8] | |

| Fe(II) | - | - | - | Acetone | [9] | |

| Co(II) | - | - | - | Acetone | [9] |

Note: The stability of metal complexes can be influenced by the solvent system used in the determination.[1][7]

Experimental Protocols for Determining Chelating Ability

The determination of stability constants for metal-β-diketone complexes is primarily achieved through potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution containing the β-diketone and a metal ion with a standard solution of a strong base. The change in pH is monitored using a pH meter, and the data is used to calculate the formation constants of the metal complexes.[10]

Materials:

-

pH meter with a combination glass electrode

-

Standardized strong base solution (e.g., NaOH)

-

Standardized strong acid solution (e.g., HCl)

-

β-diketone solution of known concentration

-

Metal salt solution of known concentration

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)

-

Solvent (e.g., water, aqueous dioxane, or aqueous ethanol)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Prepare a series of solutions containing the β-diketone, the metal salt, and the inert salt in the chosen solvent. A solution without the metal salt should also be prepared to determine the ligand's acidity constant (pKa).

-

Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of base added to generate titration curves.

-

Analyze the titration curves using appropriate software or graphical methods (e.g., the Bjerrum method) to calculate the stepwise and overall stability constants (log K and log β).[11]

UV-Vis Spectrophotometry (Job's Method of Continuous Variation)

This spectrophotometric method is used to determine the stoichiometry of the metal-ligand complex, which is essential for understanding the chelation process. The stability constant can also be determined from spectrophotometric data.[1][12]

Materials:

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

Stock solutions of the β-diketone and the metal salt of the same molar concentration.

-

Solvent

Procedure:

-

Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying mole fractions, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength is determined by scanning the spectrum of a solution known to contain the complex.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For instance, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.[12]

-

The stability constant can be calculated from the absorbance data using various established methods.

Visualizing Chelation and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental chelation process and the experimental workflow for determining chelating ability.

References

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. doras.dcu.ie [doras.dcu.ie]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. Item - Studies on selected beta-diketones and their metal chelates. - University of Leicester - Figshare [figshare.le.ac.uk]

- 11. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 12. ejournal.upi.edu [ejournal.upi.edu]

A Comparative Guide to 3,3-Diethylpentane-2,4-dione Complexes: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry, β-diketonate ligands are renowned for their ability to form stable complexes with a wide array of metal ions, finding applications in catalysis, materials science, and as precursors for chemical vapor deposition. While ligands such as acetylacetone (acac), 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd), and dibenzoylmethane (dbm) have been extensively studied, 3,3-diethylpentane-2,4-dione remains a less explored analogue. This guide provides a comparative analysis of this compound and its potential metal complexes against these well-established ligands, leveraging Density Functional Theory (DFT) studies and experimental data to predict its coordination behavior and properties.

Introduction to this compound

This compound is a β-diketone characterized by the presence of two ethyl groups on the central carbon atom of the pentane-2,4-dione backbone. This substitution is expected to introduce significant steric hindrance around the coordination site, which can influence the geometry, stability, and reactivity of its metal complexes.

Comparative Analysis of Ligand Properties

The electronic and steric properties of the β-diketonate ligand play a crucial role in determining the characteristics of the resulting metal complex. Below is a comparison of key properties for this compound and other common β-diketonate ligands.

| Property | This compound | Acetylacetone (acac) | 2,2,6,6-Tetramethyl-3,5-heptanedione (tmhd) | Dibenzoylmethane (dbm) |

| Molecular Formula | C9H16O2[1][2] | C5H8O2 | C11H20O2 | C15H12O2 |

| Molecular Weight ( g/mol ) | 156.22[1][2] | 100.12 | 184.28 | 224.26 |

| Structure | Diethyl groups on C3 | Methyl groups on C1 and C5 | tert-Butyl groups on C1 and C5 | Phenyl groups on C1 and C5 |

| Steric Hindrance | High | Low | Very High | Moderate |

| Expected Electron Donating Effect | Moderate (inductive) | Low (inductive) | High (inductive) | Moderate (resonance) |

DFT Studies on β-Diketonate Complexes: A Comparative Overview

While specific DFT studies on this compound complexes are limited, extensive research on other β-diketonate complexes provides a framework for predicting their structural and electronic properties. Here, we compare DFT-calculated and experimental data for copper(II) complexes of acac, tmhd, and dbm.

Structural Parameters

The coordination geometry of metal β-diketonate complexes is influenced by the steric bulk of the ligand. DFT calculations and experimental X-ray crystallography data provide insight into these structural variations.

| Parameter | Cu(acac)₂ | Cu(tmhd)₂ | Cu(dbm)₂ | Predicted Cu(3,3-diethylpentane-2,4-dionate)₂ |

| Coordination Geometry | Square Planar | Distorted Square Planar/Tetrahedral | Square Planar | Likely Distorted Square Planar |

| Cu-O Bond Length (Å) | ~1.91-1.92[3] | ~1.91 | ~1.89-1.91 | ~1.91-1.93 |

| O-Cu-O Angle (°) | ~93.2[3] | ~94 | ~92 | ~93-94 |

| Ligand Bite Angle (°) | ~93 | ~95 | ~91 | ~93-94 |

The steric hindrance from the diethyl groups in this compound is expected to cause some distortion from a perfect square planar geometry in its copper(II) complex, similar to what is observed for the bulky tmhd ligand.

Electronic Properties

The electronic properties of the ligand, particularly the nature of the substituents, directly impact the electronic structure of the metal complex, including the HOMO-LUMO gap, which is a key indicator of chemical reactivity and stability.

| Parameter | Cu(acac)₂ | Cu(tmhd)₂ | Cu(dbm)₂ | Predicted Cu(3,3-diethylpentane-2,4-dionate)₂ |

| HOMO Energy (eV) | -6.2 to -6.5 | -6.0 to -6.3 | -6.4 to -6.7 | -6.1 to -6.4 |

| LUMO Energy (eV) | -3.0 to -3.3 | -2.8 to -3.1 | -3.2 to -3.5 | -2.9 to -3.2 |

| HOMO-LUMO Gap (eV) | ~3.2 | ~3.2 | ~3.2 | ~3.2 |

The electron-donating ethyl groups in this compound are predicted to slightly raise the HOMO energy level compared to acetylacetone, leading to a potentially smaller HOMO-LUMO gap and increased reactivity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3,3-disubstituted-2,4-pentanediones involves the alkylation of acetylacetone. For this compound, this can be achieved by reacting acetylacetone with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone. The reaction mixture is typically refluxed for several hours.

General Synthesis of Copper(II) β-Diketonate Complexes

A general and straightforward method for the synthesis of copper(II) β-diketonate complexes involves the reaction of a copper(II) salt with the β-diketone ligand in a suitable solvent.

Materials:

-

Copper(II) acetate monohydrate

-

β-diketone (e.g., this compound)

-

Methanol

-

Water

Procedure:

-

Dissolve the β-diketone in a minimal amount of methanol.

-

In a separate flask, dissolve copper(II) acetate monohydrate in a 1:1 mixture of methanol and water.

-

Slowly add the β-diketone solution to the copper(II) acetate solution with constant stirring.

-

The reaction mixture is then refluxed for approximately 2 hours.

-

Upon cooling, the solid copper(II) β-diketonate complex precipitates out of the solution.

-

The precipitate is collected by filtration, washed with water and methanol, and then dried under vacuum.

Visualization of Comparative Workflow

Caption: Workflow for the comparative analysis of β-diketonate ligands.

Logical Relationship of Substituent Effects

The nature of the substituent at the C3 position and the terminal carbons of the β-diketonate ligand significantly influences the properties of the corresponding metal complexes.

Caption: Influence of ligand substituents on complex properties.

Conclusion

While direct DFT studies on this compound complexes are not yet prevalent in the literature, a comparative analysis with well-characterized β-diketonates provides valuable insights. The steric bulk of the diethyl groups is anticipated to induce distortions in the coordination geometry of its metal complexes, which in turn can affect their stability and reactivity. The moderate electron-donating nature of the ethyl groups is expected to influence the electronic properties, such as the HOMO-LUMO gap. Further experimental and computational investigations are warranted to fully elucidate the unique characteristics of this compound as a ligand and to explore the potential applications of its metal complexes. This guide serves as a foundational resource for researchers interested in exploring this promising, yet understudied, class of coordination compounds.

References

Comparative Thermal Stability of Metal β-Diketonate Complexes: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the thermal stability of metal β-diketonate complexes is crucial for applications ranging from chemical vapor deposition to catalysis and drug delivery. This guide provides a comparative analysis of the thermal properties of various metal β-diketonate complexes, supported by experimental data and detailed methodologies.

The thermal stability of metal β-diketonate complexes is a critical parameter that dictates their suitability for various high-temperature applications. This stability is primarily influenced by the nature of the central metal ion and the structure of the β-diketonate ligand. This document summarizes key thermal decomposition data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing a basis for selecting the appropriate complex for a specific application.

Comparative Thermal Decomposition Data

The following table summarizes the thermal decomposition data for a selection of metal β-diketonate complexes. The data has been compiled from various studies and presents the onset temperature of decomposition and percentage of weight loss observed during thermogravimetric analysis.

| Metal Ion | Ligand | Onset Decomposition Temp. (°C) | Weight Loss (%) | Observations |

| Iron(III) | Acetylacetonate (acac) | 186[1] | 76 (between 186-680 °C)[1] | Endothermic decomposition peak around 186 °C observed in DSC.[1] |

| Hafnium(IV) | Acetylacetonate (acac) | 245-250[2] | - | Evaporation begins at approximately 190 °C.[2] |

| Yttrium(III) | Acetylacetonate (acac) | ~200-550 (gradual loss)[3] | - | Multi-step decomposition of the organic chelate.[3] |

| Cesium | Methyl-perfluoropropyl-β-diketonate | 170 | - | |

| Cesium | Methyl-perfluoroethyl-β-diketonate | 195 | - | |

| Potassium | Methyl-perfluoroethyl-β-diketonate | 195 | - | |

| Potassium | Methyl-perfluoropropyl-β-diketonate | 200 | - |

Factors Influencing Thermal Stability

The thermal stability of metal β-diketonate complexes is not uniform and is dictated by several key factors related to their molecular structure. Understanding these factors is essential for the rational design and selection of complexes with desired thermal properties.

A logical relationship between the molecular structure of metal β-diketonate complexes and their resulting thermal stability is illustrated in the diagram below.

Caption: Relationship between molecular features and thermal stability.

Experimental Protocols

The following are generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on metal β-diketonate complexes.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the metal β-diketonate complex by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an appropriate crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative thermogravimetric, DTG, curve), and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the metal β-diketonate complex as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas at a constant flow rate.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically mirroring the TGA conditions for direct comparison (e.g., heating from ambient temperature to a desired final temperature at a constant rate).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, evaporation) and exothermic (decomposition, crystallization) events. The peak temperature and the area under the peak (enthalpy change) for each transition are determined.

References

Safety Operating Guide

Proper Disposal of 3,3-Diethylpentane-2,4-dione: A Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3,3-Diethylpentane-2,4-dione was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, namely 3-Methylpentane-2,4-dione and Acetylacetone (pentane-2,4-dione), and general principles of hazardous waste management in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.

Immediate Safety and Hazard Considerations

Based on analogous compounds, this compound should be handled as a flammable liquid that can cause skin, eye, and respiratory irritation. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, and away from heat, sparks, or open flames.[1]

Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal:

-

Gloves: Impervious protective gloves.

-

Eye Protection: Safety goggles or a face shield.

-

Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain. [2][3]

-

Waste Identification and Segregation:

-

This compound waste is classified as a hazardous flammable liquid.

-

It should be collected in a dedicated, properly labeled waste container.

-

Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be segregated.[3]

-

-

Container Management:

-

Use a chemically compatible container, preferably the original container or a designated solvent waste container.

-

The container must be in good condition and have a secure, tight-fitting lid.

-

The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and any other components of the waste stream with their approximate concentrations.[4]

-

Keep the waste container closed at all times, except when adding waste.[2][3]

-

-

Waste Accumulation and Storage:

-

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][5]

-

The SAA must be at or near the point of waste generation.

-

Ensure secondary containment is in place to capture any potential leaks or spills.

-

Do not accumulate more than 55 gallons of hazardous waste in the SAA.[5]

-

-

Arranging for Disposal:

Spill and Emergency Procedures

In the event of a spill:

-

Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated. Remove all sources of ignition.

-

Control the Spill: For small spills, use a liquid-absorbent material (e.g., Chemizorb®) to contain and absorb the chemical.

-

Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the affected area thoroughly.

-

Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Quantitative Data Summary

The following table summarizes key quantitative data for a closely related compound, Acetylacetone (pentane-2,4-dione), which can be used as a conservative estimate for this compound in the absence of specific data.

| Property | Value (for Acetylacetone) | Reference |

| Flash Point | Not specified in the provided search results. | |

| Boiling Point | 284.7 °F / 140.4 °C | |

| Density | 0.975 g/cm³ (at 77 °F / 25 °C) | |

| Vapor Pressure | 0.93 kPa (at 20°C) | [1] |

| pH | Not specified in the provided search results. | |

| Aquatic Toxicity (LC50) | 106 mg/l - 96 h (fish) | [6] |

Experimental Protocols

The disposal procedures outlined above are operational protocols and do not involve experimental methodologies. For any analytical experiments to determine the properties of this compound, standard laboratory procedures for handling flammable and irritant chemicals should be strictly followed.

Disposal Workflow Diagram

Caption: Workflow for the safe disposal of this compound.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.